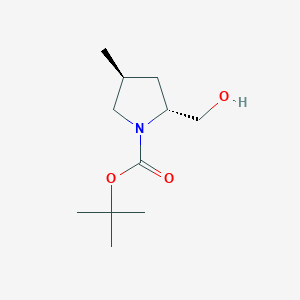

tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

Description

tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a hydroxymethyl substituent at the 2-position, and a methyl group at the 4-position in the (2R,4S) stereochemical configuration . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for constructing chiral scaffolds. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol, and it is typically obtained with ≥97% purity via chromatographic purification .

The Boc group enhances stability during synthetic processes, while the hydroxymethyl group contributes to hydrogen-bonding interactions, influencing solubility and molecular recognition . The stereochemistry at positions 2 and 4 is critical for its application in asymmetric catalysis and drug design.

Properties

IUPAC Name |

tert-butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGCHOAIXJTLDT-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139951 | |

| Record name | 1,1-Dimethylethyl (2R,4S)-2-(hydroxymethyl)-4-methyl-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018818-05-7 | |

| Record name | 1,1-Dimethylethyl (2R,4S)-2-(hydroxymethyl)-4-methyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018818-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R,4S)-2-(hydroxymethyl)-4-methyl-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in neuroprotection and its role as an inhibitor of specific enzymes. This article reviews the existing literature on its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and comparative studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H19NO4

- CAS Number : 348165-62-8

- Molecular Weight : 219.26 g/mol

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have shown that this compound can enhance cell viability in astrocytes exposed to amyloid beta peptide (Aβ) aggregates, which are implicated in neurodegenerative diseases such as Alzheimer's. The compound demonstrated a significant reduction in cell death induced by Aβ, suggesting a protective mechanism against neurotoxicity .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on key enzymes related to neurodegeneration. Specifically, it acts as an inhibitor of:

- β-secretase : Inhibitory concentration (IC50) was found to be 15.4 nM.

- Acetylcholinesterase : The inhibition constant (Ki) was reported at 0.17 μM.

These findings indicate that this compound may play a role in reducing the formation of neurotoxic aggregates and improving cholinergic signaling in the brain .

In Vivo Studies

In vivo studies utilizing scopolamine-induced models of Alzheimer’s disease have shown that while the compound can reduce oxidative stress markers such as malondialdehyde (MDA), it did not exhibit statistically significant improvements compared to established treatments like galantamine. The reduction in MDA levels indicates a potential for mitigating oxidative damage in neuronal tissues .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other similar compounds based on their enzyme inhibition and protective effects.

| Compound Name | β-Secretase IC50 (nM) | Acetylcholinesterase Ki (μM) | Protective Effect on Astrocytes |

|---|---|---|---|

| This compound | 15.4 | 0.17 | Significant |

| Galantamine | Not specified | 0.06 | High |

| Donepezil | Not specified | 0.09 | High |

Case Studies

Several studies have documented the effects of this compound in various experimental setups:

- Astrocyte Protection : A study demonstrated that treating astrocytes with this compound alongside Aβ resulted in increased cell viability from 43.78% to 62.98% compared to controls treated only with Aβ .

- Oxidative Stress Mitigation : In models of oxidative stress induced by scopolamine, the compound led to a notable decrease in MDA levels, indicating its potential antioxidant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

(a) (2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 61478-26-0)

- Key Differences :

- Replaces the 4-methyl group with a hydroxyl group.

- Stereochemistry: (2S,4S) instead of (2R,4S).

- Impact: Increased polarity due to the hydroxyl group, enhancing aqueous solubility. Potential for different biological activity, such as altered binding affinity in enzyme inhibition .

(b) tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate (CAS 869481-93-6)

- Key Differences: Substitutes hydroxymethyl with a cyano group at position 2. Hydroxyl group at position 4 instead of methyl.

- Impact: The electron-withdrawing cyano group increases electrophilicity, making it reactive in nucleophilic additions. Used in peptide mimetics due to its ability to mimic carbonyl functionalities .

Functional Group Modifications

(a) tert-Butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1174020-49-5)

- Key Differences :

- Fluorine atom replaces the 4-methyl group.

- Enhanced lipophilicity compared to the methyl analog .

(b) (2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate (CAS 200184-61-8)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate, and what purification methods are recommended?

- Methodology : A common approach involves coupling a hydroxyl-containing precursor with tert-butyl groups using reagents like DIPEA (diisopropylethylamine) in CH₂Cl₂. Purification typically employs flash chromatography (e.g., 25 g silica gel column with 0–100% EtOAc/hexane gradient) to isolate the product in ~59% yield. Critical steps include monitoring reaction progress via LC-MS for intermediate formation (e.g., mixed anhydrides) .

- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Post-reaction workup with acid/base washes (0.1 M HCl, saturated NaHCO₃) improves purity .

Q. How can the stereochemical integrity of the compound be confirmed during synthesis?

- Analytical Methods : Use chiral HPLC or polarimetry to verify enantiopurity. NMR (¹H and ¹³C) is essential for confirming the (2R,4S) configuration. For example, characteristic shifts for the hydroxymethyl group appear at δ ~3.5–4.0 ppm in ¹H NMR .

- Challenges : Spontaneous stereoisomerization at C-2 has been observed in polar solvents (e.g., methanol or water), necessitating immediate analysis post-synthesis .

Q. What are the recommended storage conditions to maintain compound stability?

- Best Practices : Store under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., DMF or DMSO). Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the tert-butyl carbamate group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Troubleshooting : Discrepancies in yields often stem from variations in reaction scale, reagent purity (e.g., isobutyl chloroformate vs. EDCI), or solvent choice. For example, THF may favor higher yields compared to DCM in certain coupling steps .

- Validation : Reproduce published protocols with strict control of variables (temperature, stirring rate) and validate intermediates via LC-MS or TLC .

Q. What strategies are effective for designing analogs of this compound to study structure-activity relationships (SAR) in anticancer applications?

- Approach : Modify the hydroxymethyl or methyl groups to introduce bioisosteres (e.g., fluorinated analogs) or linkers for conjugation. Derivatives with 4-octylphenyl or silyl-protected hydroxyl groups have shown enhanced bioactivity in preliminary studies .

- Characterization : Use HRMS and 2D NMR (COSY, HSQC) to confirm structural modifications. For example, tert-butyldiphenylsilyl (TBDPS) protection of the hydroxymethyl group improves solubility in nonpolar media .

Q. How does stereochemistry at the C-2 and C-4 positions influence biological activity?

- Insights : In analogs tested against hepatitis C virus (HCV), the (2S,4R) configuration exhibited 10-fold higher inhibitory activity than (2R,4S), likely due to improved target binding. Molecular docking studies can further elucidate these interactions .

- Experimental Design : Synthesize diastereomers via chiral auxiliaries or enzymatic resolution and compare bioactivity profiles .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in NMR data between synthesized batches?

- Root Causes : Batch-to-batch variability may arise from residual solvents, incomplete purification, or stereochemical drift. For example, trace water in DCM can hydrolyze the tert-butyl group, altering δ values .

- Mitigation : Re-crystallize the compound from EtOAc/hexane and re-acquire NMR under standardized conditions (e.g., 500 MHz, CDCl₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.